2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methyl-4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethylbenzenesulfonamide
- N-methyl-4-chlorobenzenesulfonamide
- 2,4,6-trimethyl-1,3-benzenediamine
Uniqueness
2,4,6-trimethyl-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-10-9-11(2)16(24(18,20)21)12(3)15(10)19(4)25(22,23)14-7-5-13(17)6-8-14/h5-9H,1-4H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJHGREQHEGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.